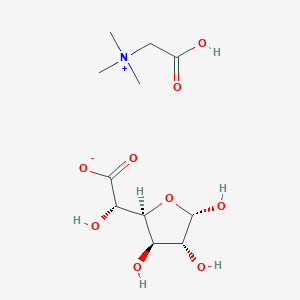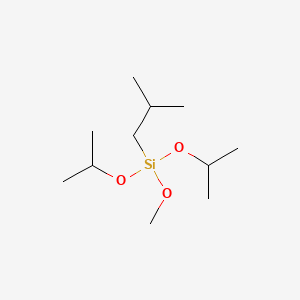
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is a chemical compound with the molecular formula C11H26O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- typically involves the reaction of silane precursors with alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves large-scale reactions using specialized equipment to ensure high yield and purity. The process includes steps such as distillation and purification to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, simpler silane derivatives, and substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is used in the modification of biological molecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with surfaces and molecules, enhancing their stability and functionality. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- include:
- Silane, trimethoxy(2-methylpropyl)-
- Silane, triethoxy(2-methylpropyl)-
- Silane, methoxybis(1-methylethoxy)(1-methylpropyl)-
Uniqueness
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific bonding and stability characteristics are required .
Propriétés
Numéro CAS |
118337-13-6 |
|---|---|
Formule moléculaire |
C11H26O3Si |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
methoxy-(2-methylpropyl)-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-9(2)8-15(12-7,13-10(3)4)14-11(5)6/h9-11H,8H2,1-7H3 |
Clé InChI |
UTARNPLVNPIUSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si](OC)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


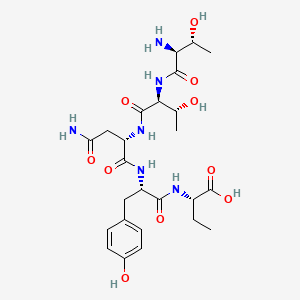
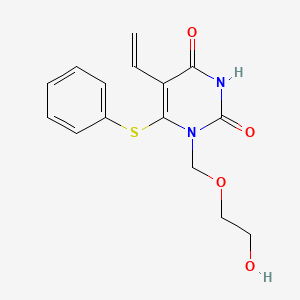

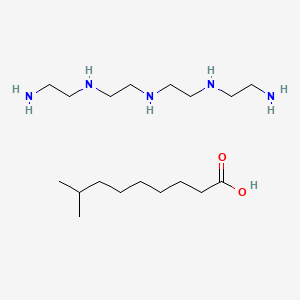



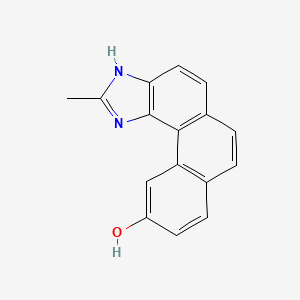
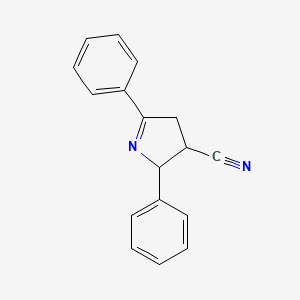
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)



